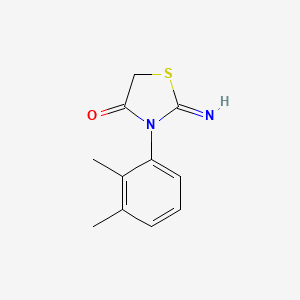
3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. This compound is known for its unique structure and properties, which make it a promising candidate for use in drug discovery, biochemistry, and other related fields.
Wirkmechanismus
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, which can be beneficial in certain contexts.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide are diverse and can vary depending on the specific context in which it is used. Some of the most common effects of this compound include its ability to inhibit the activity of certain enzymes and proteins, which can lead to changes in cellular signaling pathways and gene expression. Additionally, this compound has been shown to exhibit anti-inflammatory and antioxidant properties, which can be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide in lab experiments is its unique structure and properties, which make it a promising candidate for use in drug discovery and other related fields. However, there are also some limitations to using this compound, including its complex synthesis process and the need for specialized equipment and expertise to work with it safely.
Zukünftige Richtungen
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide. Some of the most promising areas of research include further studies on the compound's mechanism of action, as well as its potential applications in drug discovery and other related fields. Additionally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of its potential use as a therapeutic agent. Overall, the unique properties of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide make it a promising candidate for further scientific research and exploration.
Synthesemethoden
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide is a complex process that involves several steps. The most common method for synthesizing this compound involves the use of a reaction between 2-acetylthiophene and 3,4-methylenedioxybenzaldehyde, followed by the addition of acryloyl chloride. This reaction results in the formation of the desired compound, which can then be purified and characterized using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
The unique properties of 3-(1,3-benzodioxol-5-yl)-N-(2-oxotetrahydro-3-thienyl)acrylamide make it a promising candidate for use in various scientific research applications. One of the most significant applications of this compound is in drug discovery, where it has been shown to exhibit potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has been used in biochemistry and other related fields to study the mechanisms of action of various biological processes.
Eigenschaften
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-oxothiolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c16-13(15-10-5-6-20-14(10)17)4-2-9-1-3-11-12(7-9)19-8-18-11/h1-4,7,10H,5-6,8H2,(H,15,16)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMARQFGAMVHOIN-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=O)C1NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC(=O)C1NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4aS*,8aR*)-1-butyl-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]carbonyl}benzonitrile](/img/structure/B5381988.png)
![3-(butylthio)-6-(3-chlorophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5382001.png)


![3-chloro-5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}pyridin-2(1H)-one](/img/structure/B5382009.png)

![methyl 2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5382037.png)
![3,7-dimethyl-11-{[(2-methylphenyl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5382048.png)

![N-(2-ethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5382061.png)
![2-[(4-isopropylbenzyl)amino]-1-butanol hydrochloride](/img/structure/B5382062.png)
![2-{[4-(6-methoxypyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-6-yl]amino}ethanol](/img/structure/B5382075.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5382099.png)